Morpholino(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Description
Chemical Name: Morpholino(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride Molecular Formula: C₁₁H₁₇ClN₄O₂ Molecular Weight: 272.74 g/mol CAS Number: 1220039-26-8 Structural Features: This compound consists of a bicyclic pyrazolo[4,3-c]pyridine core linked to a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom). The hydrochloride salt enhances stability and aqueous solubility. The morpholino group contributes polarity via its oxygen atom, facilitating hydrogen bonding and improving solubility in polar solvents .
Properties
IUPAC Name |
morpholin-4-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2.ClH/c16-11(15-3-5-17-6-4-15)10-8-7-12-2-1-9(8)13-14-10;/h12H,1-7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEHXIZJYQBSTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)N3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[4,3-c]pyridine Core
The core heterocycle is synthesized by cyclization reactions involving hydrazine derivatives and substituted pyridine precursors. This step often uses:
Introduction of the Morpholino Methanone Group
The key step involves coupling the pyrazolo-pyridine intermediate with morpholine derivatives to form the amide bond:
- Reaction of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one with hydrazonoacetate esters or related electrophiles.
- Use of bases such as triethylamine and additives like potassium iodide to improve yield and reaction rate.
- Reaction conditions typically involve refluxing in ethyl acetate or dichloromethane at 40–85 °C for 6–24 hours.
Formation of Hydrochloride Salt
Post-synthesis, the free base is converted to the hydrochloride salt by:
- Addition of aqueous hydrochloric acid (4.0 N) at low temperatures (0–5 °C).
- Stirring the mixture at 5–20 °C for several hours to ensure complete salt formation.
- Isolation by filtration and recrystallization from solvents such as ethyl acetate or toluene to obtain high purity solid.
Representative Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to pyrazolo core | 0–50 °C, ethyl acetate, triethylamine, 3 h | 67 | Reaction of chloro[(4-methoxyphenyl)hydrazono]acetic acid ethyl ester with amine |
| Amide bond formation | Reflux in ethyl acetate, triethylamine, KI, 24 h | 85–90 | Potassium iodide as additive improves yield; triethylamine as base |
| Hydrochloride salt formation | 4.0 N HCl, 0–5 °C, stirring 4 h | Quantitative | Salt formation enhances purity and crystallinity |
| Purification | Flash chromatography or recrystallization | Purity > 98% | Final product isolated as cream-colored or pale-yellow solid |
Mechanistic Insights and Optimization
- Base Catalysis: Triethylamine is critical for neutralizing acid byproducts and promoting nucleophilic attack during amide bond formation.
- Additives: Potassium iodide acts as a phase transfer catalyst, enhancing reaction kinetics and yield.
- Temperature Control: Initial low temperature additions prevent side reactions; subsequent reflux ensures completion.
- Solvent Choice: Ethyl acetate and dichloromethane provide optimal solubility and reaction medium for intermediates.
- Salt Formation: Hydrochloride salt improves compound stability, handling, and purity, crucial for pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|---|
| Pyrazolo[4,3-c]pyridine core | Hydrazonoacetate esters, triethylamine | 0–50 °C | 3 h | 67 | >95 | Controlled N2 atmosphere advised |
| Amide bond formation | Morpholine derivative, triethylamine, KI | 40–85 °C (reflux) | 6–24 h | 85–90 | >98 | KI improves reaction efficiency |
| Hydrochloride salt formation | 4.0 N HCl aqueous solution | 0–20 °C | 4 h | Quantitative | >99 | Essential for crystallization |
| Purification | Flash chromatography or recrystallization | Ambient | — | — | >98 | Final product quality control |
Chemical Reactions Analysis
Morpholino(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Morpholino(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Morpholino(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Data
| Compound Name | Substituent Group | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| Target Compound | Morpholino | C₁₁H₁₇ClN₄O₂ | 272.74 | 1220039-26-8 | Morpholino group enhances solubility; pyrazolo-pyridine core for rigidity. |
| (3-Hydroxy-1-pyrrolidinyl) analog | 3-Hydroxy-pyrrolidinyl | C₁₁H₁₇ClN₄O₂ | 272.74 | 1220027-05-3 | Hydroxyl group increases polarity and H-bonding potential. |
| Piperidin-1-yl analog | Piperidinyl | C₁₂H₁₉ClN₄O | 270.76 | 1220039-26-8 | Piperidine lacks oxygen, increasing lipophilicity. |
| 1-Azepanyl analog | Azepanyl | C₁₃H₂₁ClN₄O | 284.79 | 1219982-46-3 | Seven-membered ring offers conformational flexibility. |
| Morpholino-phenyl-piperidine derivative | Morpholino + piperidinylmethoxy phenyl | C₁₇H₂₅ClN₂O₃ | 340.85 | 1306739-13-8 | Bulky phenyl group may enhance target specificity but reduce solubility. |
Key Comparative Analysis
Solubility and Polarity: The morpholino group in the target compound provides a balance of moderate lipophilicity and solubility due to its oxygen atom, which is absent in the piperidinyl analog .
Lipophilicity and Bioavailability: The piperidinyl analog (C₁₂H₁₉ClN₄O) is more lipophilic than the morpholino derivative, which may enhance blood-brain barrier penetration but reduce solubility in physiological conditions .
Structural Flexibility and Target Binding: The morpholino-phenyl-piperidine derivative (C₁₇H₂₅ClN₂O₃) incorporates a phenyl group, which could enhance interactions with aromatic residues in enzyme active sites. However, its higher molecular weight (340.85 g/mol) may reduce solubility .
Safety and Handling :
- Most analogs, including the target compound, require storage in dry, sealed containers at room temperature to prevent hydrolysis or degradation .
- Substituents like iodine (in ’s ethyl 6-(4-iodophenyl) derivative) or fluorine (in ’s fluorobenzyl analog) may introduce specific hazards, such as radioactivity or toxicity .
Biological Activity
Morpholino(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20N4O2S
- Molecular Weight : 332.4 g/mol
- CAS Number : 473927-64-9
- IUPAC Name : this compound
Antiviral Activity
Research indicates that compounds similar to morpholino derivatives exhibit significant antiviral properties. For instance, pyrazolo[3,4-d] derivatives have shown effectiveness against various viruses. A study demonstrated that certain pyrazole derivatives had an EC50 value of 60 nM against the measles virus (MeV), indicating their potential as antiviral agents .
PI3-Kinase Inhibition
Morpholino derivatives have been reported to inhibit Class I PI3-kinase enzymes selectively. This inhibition is crucial as PI3K pathways are implicated in cancer and other diseases. The compound exhibits potent anti-tumor activity by inhibiting cellular proliferation associated with malignancies .
The biological activity of morpholino compounds can be attributed to their ability to modulate key signaling pathways:
-
Inhibition of PI3K Pathway :
- Selectively inhibits Class I PI3K isoforms (e.g., PI3K-a) while sparing others.
- This selectivity allows for targeted therapeutic effects with reduced side effects.
-
Antiviral Mechanisms :
- Compounds have shown the ability to disrupt viral replication processes.
- They may interfere with viral protein synthesis or assembly.
Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of pyrazolo compounds against HIV strains with resistance mutations. The results indicated that certain derivatives had an IC50 value significantly lower than standard treatments, highlighting their potential as effective antiviral agents .
Study 2: Antitumor Activity
In vitro studies demonstrated that morpholino derivatives could inhibit the proliferation of various cancer cell lines. One particular derivative showed an IC50 value of 9.19 μM against HCV-1b, suggesting a strong anti-tumor effect mediated through the inhibition of PI3K pathways .
Data Tables
Q & A
What are the optimal synthetic routes for Morpholino(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride?
Basic
The compound can be synthesized via multi-step routes involving condensation of morpholine derivatives with pyrazolo[4,3-c]pyridine intermediates. For example, analogous compounds are synthesized by reacting substituted pyrazolo-pyridine precursors with morpholino carbonyl reagents under reflux conditions in dichloromethane or THF, followed by HCl salt formation . LC/MS is critical for real-time monitoring of intermediates (e.g., m/z 358 [M+H]+ as seen in similar syntheses) .
How can X-ray crystallography resolve structural ambiguities in this compound?
Advanced
SHELX programs (e.g., SHELXL for refinement) are widely used for crystal structure determination. The compound’s bicyclic core and morpholine substituent may exhibit puckering, requiring analysis via Cremer-Pople parameters to quantify ring distortions . High-resolution data (d-spacing <1 Å) improves accuracy, particularly for distinguishing protonation states of the pyridine nitrogen .
What analytical techniques validate purity and stability under storage conditions?
Basic
HPLC with UV detection (λ ~254 nm) and LC/MS (using conditions like SMD-FA05-1) are standard for purity assessment (>95%). Stability studies should include accelerated degradation tests (40°C/75% RH for 1 month) and monitoring via ¹H NMR for decomposition products (e.g., morpholine ring-opening) . Storage at -80°C in amber vials under inert atmosphere is recommended .
How does the compound’s solubility impact formulation for in vivo studies?
Basic
Solubility in aqueous buffers (e.g., PBS) is typically low due to the hydrophobic pyrazolo-pyridine core. Co-solvents like DMSO (≤10%) or cyclodextrin inclusion complexes enhance solubility. Sonication at 37°C and centrifugal filtration (0.22 μm) are effective for preparing homogeneous solutions .
What computational methods predict target interactions for this compound?
Advanced
Molecular docking (AutoDock Vina) using the InChI key (e.g., UVDVXQHUTBCRKT-UHFFFAOYSA-N for analogs) can model binding to enzymes like Mycobacterium tuberculosis pantothenate synthetase. QSAR models trained on pyrazolo-pyridine derivatives optimize substituent effects on IC50 values .
How are structural analogs of this compound used in antimicrobial research?
Advanced
Derivatives with halogenated aryl groups (e.g., 3-chlorophenyl) show antitubercular activity (MIC ~26.7 μM) by inhibiting pantothenate synthetase. Modifications at the methanone position (e.g., piperazinyl) improve selectivity against RAW 264.7 cell lines .
What challenges arise in characterizing tautomeric forms of the pyrazolo-pyridine core?
Advanced
¹³C NMR and XPS distinguish between 1H- and 2H-tautomers. Solvent polarity influences tautomer distribution; DMSO-d6 stabilizes the 1H-form, while CDCl3 favors the 2H-form. DFT calculations (B3LYP/6-31G*) predict relative stability .
How to address discrepancies in biological activity data across studies?
Advanced
Batch-to-batch variability in hydrochloride salt stoichiometry (e.g., mono- vs. di-HCl) can alter solubility and bioavailability. Standardizing salt forms via elemental analysis (CHNS/O) and ensuring consistent crystallinity (PXRD) reduces data contradictions .
What in vitro assays evaluate enzyme inhibition kinetics?
Basic
Fluorescence-based assays (e.g., NADH-coupled pantothenate synthetase) measure IC50 values. Pre-incubation with ATP and pantothenate substrates identifies competitive vs. non-competitive inhibition. Controls with known inhibitors (e.g., 3-phenyl derivatives) validate assay conditions .
How does the morpholine substituent influence pharmacokinetic properties?
Advanced
The morpholine ring enhances water solubility and metabolic stability by reducing CYP450-mediated oxidation. Comparative studies with piperidine analogs show longer t½ in hepatic microsomes, suggesting improved bioavailability .
What safety protocols are essential for handling this compound?
Basic
Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Fume hoods are mandatory during weighing. Waste disposal follows EPA guidelines for halogenated organics, with incineration at >850°C to prevent toxic byproducts .
How to optimize reaction yields in large-scale synthesis?
Advanced
Flow chemistry systems (e.g., packed-bed reactors) improve heat transfer during exothermic steps like morpholine coupling. Process analytical technology (PAT) monitors reaction progress via inline FTIR, reducing byproduct formation .
What spectroscopic techniques resolve protonation states in solution?
Advanced
¹⁵N NMR and pH-dependent ¹H NMR titrations identify protonation at the pyridine nitrogen (pKa ~6.5). IR spectroscopy (N-H stretch ~3300 cm⁻¹) confirms salt formation in the solid state .
How do structural modifications affect selectivity for kinase targets?
Advanced
Introducing electron-withdrawing groups (e.g., -Cl) at the 3-position enhances kinase inhibition (e.g., JAK2 IC50 <100 nM). Molecular dynamics simulations (AMBER) reveal steric clashes with off-targets like PI3Kγ .
What strategies mitigate hygroscopicity in the hydrochloride salt?
Basic
Lyophilization from tert-butanol/water mixtures produces free-flowing powders. Storage with desiccants (silica gel) and argon purging minimizes water uptake. Dynamic vapor sorption (DVS) analysis quantifies hygroscopicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
